molecular formula C21H22BrN3O3 B2841591 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide CAS No. 1797954-03-0

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2841591
CAS No.: 1797954-03-0
M. Wt: 444.329
InChI Key: KKXCKQNWQIOOLS-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide is a useful research compound. Its molecular formula is C21H22BrN3O3 and its molecular weight is 444.329. The purity is usually 95%.
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Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer

Research indicates the potential of related iodobenzamide compounds in visualizing primary breast tumors through sigma receptor scintigraphy. These compounds, due to preferential binding to sigma receptors overexpressed on breast cancer cells, show promise for non-invasive imaging techniques to assess tumor proliferation (Caveliers et al., 2002).

Serotonin Receptor Affinity and Imaging

Compounds analogous to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide have been evaluated for their affinity towards serotonin receptors, showing potential as tracers for γ-emission tomography. Such studies contribute to our understanding of the binding characteristics and suitability of these compounds for brain imaging applications, aiding in the diagnosis of psychiatric and neurological disorders (Mertens et al., 1994).

Dopamine Receptor Ligands

Investigations into the structural modifications of benzamide derivatives, including compounds similar to this compound, have led to the identification of potent and selective ligands for dopamine receptors. These studies are critical for developing new therapeutics for neurological conditions, offering insights into the relationship between chemical structure and pharmacological activity (Leopoldo et al., 2002).

Antimicrobial and Antagonistic Activities

Research into benzamide derivatives has revealed their potential in antimicrobial and prokinetic activities. For instance, some benzamide compounds have been shown to exhibit significant antibacterial properties, highlighting their potential as leads for developing new antimicrobial agents (Sonda et al., 2004). Additionally, the exploration of benzimidazole derivatives for their prokinetic and anti-ulcerative properties demonstrates the diverse therapeutic applications of these chemical entities (Srinivasulu et al., 2005).

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-bromo-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c1-27-15-6-7-17(22)16(12-15)20(26)23-13-14-8-10-25(11-9-14)21-24-18-4-2-3-5-19(18)28-21/h2-7,12,14H,8-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXCKQNWQIOOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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